molecular formula C26H28N4O2 B10963913 N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide

N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide

Cat. No.: B10963913
M. Wt: 428.5 g/mol
InChI Key: VSTAHADWWZUARX-JFLMPSFJSA-N
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Description

N’-{[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE is a complex organic compound with a unique structure that combines a naphthyl group, a pyrazole ring, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a 1,3-diketone.

    Attachment of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Adamantane Moiety: The adamantane group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-{[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N’-{[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The naphthyl group and pyrazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity. The adamantane moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-naphthalenemethylamine hydrochloride
  • 1-Naphthylmethylamine
  • N-Methyl-1-naphthalenemethylamine

Uniqueness

N’-{[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-ADAMANTANECARBOHYDRAZIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantane moiety, in particular, sets it apart from other similar compounds, providing enhanced stability and potential for diverse applications.

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-[(E)-(5-methyl-2-naphthalen-1-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]adamantane-1-carboxamide

InChI

InChI=1S/C26H28N4O2/c1-16-22(24(31)30(29-16)23-8-4-6-20-5-2-3-7-21(20)23)15-27-28-25(32)26-12-17-9-18(13-26)11-19(10-17)14-26/h2-8,15,17-19,29H,9-14H2,1H3,(H,28,32)/b27-15+

InChI Key

VSTAHADWWZUARX-JFLMPSFJSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)/C=N/NC(=O)C45CC6CC(C4)CC(C6)C5

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)C=NNC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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